![molecular formula C19H15BrClNO2S2 B2621188 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 478262-70-3](/img/structure/B2621188.png)
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is a small organic molecule with a complex structure. It is a synthetic compound that is used in a variety of scientific research applications. It is also known as 4-BPS-4-CPS-DMP. This molecule has a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has a wide range of potential applications in scientific research. It has been used in the synthesis of various compounds, such as drugs, dyes, and photochemical intermediates. It has also been used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. Additionally, it has been used in the synthesis of polymeric materials, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of polymers with specific properties, such as biodegradability, flame retardancy, and thermal stability.
作用機序
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is not yet fully understood. However, it is believed that the molecule acts as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it is believed to act as an agonist of G-protein coupled receptors, such as the adenosine A2A receptor. Furthermore, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine are not yet fully understood. However, in vitro studies have shown that the molecule has anti-inflammatory, anti-oxidative, and anti-allergic effects. Additionally, in vivo studies have shown that the molecule has anti-tumor and anti-cancer effects. Furthermore, in vivo studies have shown that the molecule has neuroprotective effects.
実験室実験の利点と制限
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and has a low molecular weight, which makes it easier to handle and store. However, there are some limitations to using this molecule in laboratory experiments. For example, it is not soluble in organic solvents, which can make it difficult to use in certain experiments. Additionally, it has a low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine. For example, further research could be done to investigate its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-oxidative, and anti-allergic agent. Additionally, further research could be done to investigate its potential as a drug delivery system, as well as its potential use in the synthesis of polymers with specific properties. Furthermore, further research could be done to investigate its potential use in the synthesis of drugs, dyes, and photochemical intermediates.
合成法
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine can be achieved through a few different methods. The most common method is the reaction of 4-bromophenylsulfonyl chloride and 4-chlorophenylsulfonyl chloride with dimethylpyridine in the presence of a base, such as sodium hydroxide. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 4-bromophenylsulfonyl chloride and 4-chlorophenylsulfonyl chloride with dimethylpyridine in the presence of an acid, such as hydrochloric acid, or the reaction of 4-bromophenylsulfonyl chloride and 4-chlorophenylsulfonyl chloride with dimethylpyridine in the presence of a catalyst, such as palladium chloride.
特性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2S2/c1-12-11-13(2)22-19(25-16-7-3-14(20)4-8-16)18(12)26(23,24)17-9-5-15(21)6-10-17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIILLSOXRHNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


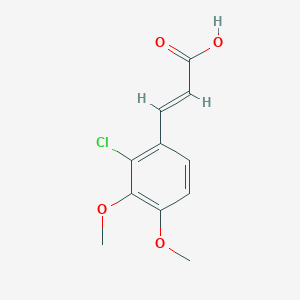
![6-Cyclopropyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2621108.png)
![1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2621109.png)
![4-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2621110.png)
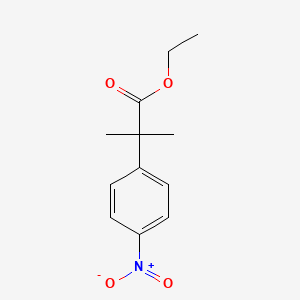
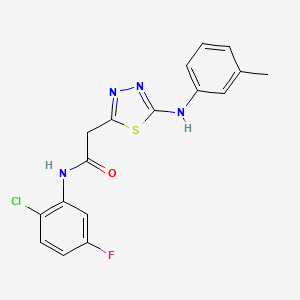
![2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2621116.png)
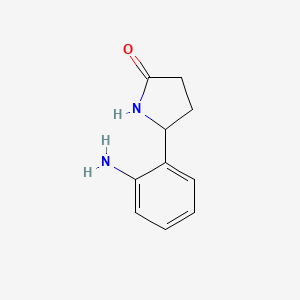
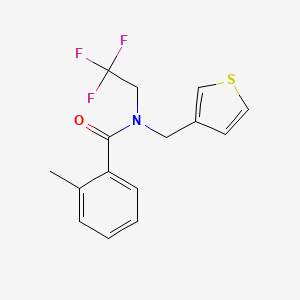
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2621123.png)

![4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde](/img/structure/B2621126.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2621127.png)